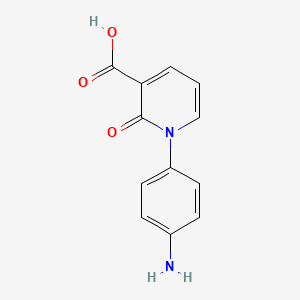

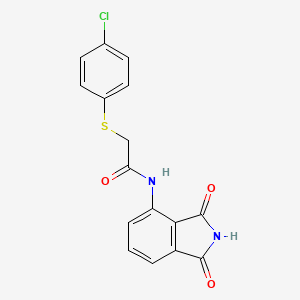

1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid often involves multi-step organic reactions utilizing aminophenyl and pyridine moieties as core building blocks. For instance, substituted 3- and 4-(3-aminophenyl)pyridines serve as intermediates in synthesizing quinolinecarboxylic acids, highlighting the relevance of pyridine synthesis methods like the Hantzsch, Hauser, and Semmler-Wolff reactions (Carabateas et al., 1984).

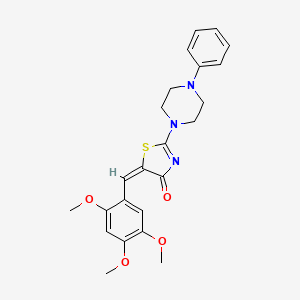

Molecular Structure Analysis

The molecular structure of related compounds emphasizes the significance of pyridine and aminophenyl units. These structures are often characterized by their ability to form intermolecular hydrogen bonds and engage in π-π interactions, contributing to their stability and reactivity. The crystal structure analysis often reveals the arrangement of these molecules in solid-state, providing insights into their molecular geometries and interaction patterns.

Chemical Reactions and Properties

Compounds with pyridine and carboxylic acid functionalities undergo various chemical reactions, including amide coupling, esterification, and heterocyclizations, to produce a diverse range of derivatives. These reactions are facilitated by the reactive sites on the pyridine ring and the carboxylic acid group, making them versatile intermediates in organic synthesis (Volochnyuk et al., 2010).

Applications De Recherche Scientifique

Synthesis of Quinolinecarboxylic Acids

1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid serves as an intermediate in the synthesis of quinolinecarboxylic acids, which have significance in medicinal chemistry. For example, Carabateas et al. (1984) prepared 3- and 4-(3-aminophenyl)pyridines as intermediates for synthesizing 1-alkyl-1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acids, important in pharmaceutical research (Carabateas et al., 1984).

Protection of Carboxylic Acids

Arai et al. (1998) described the synthesis and use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, derived from aminophenyl compounds, for the protection of carboxylic acids. This process is vital in organic synthesis for stabilizing carboxylic acids under basic conditions (Arai et al., 1998).

Synthesis of Derivatives for CNS Evaluation

1-(Heterocyclic)-1,2-dihydro-2-oxopyridine-5-carboxylic acids and their derivatives, including this compound, have been synthesized for evaluating their effects on the central nervous system (CNS). Casola and Anderson (1965) synthesized a series of these compounds to explore their potential CNS effects (Casola & Anderson, 1965).

Antibacterial Agent Synthesis

Egawa et al. (1984) studied the synthesis of pyridonecarboxylic acids as antibacterial agents. They prepared compounds with amino-substituted cyclic amino groups, which showed promising antibacterial properties and were considered for further biological study (Egawa et al., 1984).

Treatment of Bronchial Pneumonia

Ding and Zhong (2022) investigated a new heterocycle compound synthesized using this compound. This compound was examined for its application in treating children with bronchial pneumonia, demonstrating significant biological activity (Ding & Zhong, 2022).

Mécanisme D'action

Target of Action

Similar compounds such as dapsone act against bacteria and protozoa by inhibiting the synthesis of dihydrofolic acid . This suggests that 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid might have a similar target.

Mode of Action

It can be inferred from similar compounds that it may inhibit the synthesis of dihydrofolic acid through competition with para-amino-benzoate for the active site of dihydropteroate synthetase .

Biochemical Pathways

Based on the mode of action, it can be inferred that it may affect the folic acid synthesis pathway, which is crucial for the growth and reproduction of bacteria and protozoa .

Pharmacokinetics

Similar compounds are known to be metabolized and excreted by the body

Result of Action

Based on its potential mode of action, it can be inferred that it may inhibit the growth and reproduction of bacteria and protozoa by interfering with folic acid synthesis .

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-aminophenyl)-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-8-3-5-9(6-4-8)14-7-1-2-10(11(14)15)12(16)17/h1-7H,13H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDCLJIHYNEQTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2489240.png)

![2-[4-[(5-Methylfuran-2-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B2489242.png)

![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2489244.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2489247.png)

![3-(2-oxo-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2489253.png)